5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
CAS No.: 1152975-87-5
Cat. No.: VC21529762
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1152975-87-5 |
|---|---|
| Molecular Formula | C12H13N3O2 |
| Molecular Weight | 231.25g/mol |
| IUPAC Name | 5-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H13N3O2/c1-8(2)11-9(12(16)17)7-14-15(11)10-5-3-4-6-13-10/h3-8H,1-2H3,(H,16,17) |
| Standard InChI Key | WIUFBOIAFKALFU-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C(C=NN1C2=CC=CC=N2)C(=O)O |
| Canonical SMILES | CC(C)C1=C(C=NN1C2=CC=CC=N2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid belongs to the class of pyrazole carboxylic acids, specifically characterized by the substitution pattern at positions 1, 4, and 5 of the pyrazole ring. The compound features a pyridin-2-yl group bonded to the N1 position of the pyrazole ring, an isopropyl (propan-2-yl) substituent at the C5 position, and a carboxylic acid functionality at the C4 position. This specific substitution pattern creates a molecule with multiple functional sites that can participate in various chemical interactions and reactions.
The molecular structure includes three nitrogen atoms: one in the pyridine ring and two in the pyrazole ring, creating a nitrogen-rich heterocyclic system. The presence of these nitrogen atoms, along with the carboxylic acid group, provides multiple hydrogen bond acceptor and donor sites, contributing to the compound's potential for biological interactions.
Basic Chemical Information
| Parameter | Value |
|---|---|
| IUPAC Name | 5-propan-2-yl-1-pyridin-2-ylpyrazole-4-carboxylic acid |
| CAS Number | 1152975-87-5 |
| Molecular Formula | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol |
| Standard InChI | InChI=1S/C12H13N3O2/c1-8(2)11-9(12(16)17)7-14-15(11)10-5-3-4-6-13-10/h3-8H,1-2H3,(H,16,17) |
| InChI Key | WIUFBOIAFKALFU-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C(C=NN1C2=CC=CC=N2)C(=O)O |
Physical and Chemical Properties
The physical and chemical properties of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid determine its behavior in various chemical and biological systems. The compound typically exists as a solid powder at room temperature, with properties influenced by its heterocyclic structure and functional groups.
Physical Properties
Based on the chemical structure and properties of similar pyrazole carboxylic acids, this compound is expected to have the following physical characteristics:
| Property | Description |
|---|---|
| Appearance | White to off-white powder |
| State at Room Temperature | Solid |
| Solubility | Likely soluble in organic solvents (DMSO, DMF, methanol); limited solubility in water |
| Storage Conditions | Room temperature, protected from moisture |
| Melting Point | Not specified in available data |
Chemical Reactivity
The chemical reactivity of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid is largely determined by its functional groups:
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The carboxylic acid group at the C4 position can participate in typical carboxylic acid reactions, including:
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Esterification with alcohols
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Amide formation with amines
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Salt formation with bases
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Decarboxylation under specific conditions
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The pyrazole ring serves as an electron-rich heterocycle that can engage in various chemical transformations:
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Electrophilic substitution reactions
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Coordination with metal ions through nitrogen atoms
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Hydrogen bonding interactions
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The pyridine nitrogen provides an additional site for:
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Hydrogen bonding
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Metal coordination
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Protonation in acidic media
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Potential for quaternization reactions
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The isopropyl group contributes to the lipophilicity of the molecule and may influence its solubility and membrane permeability in biological systems.
Spectroscopic Characterization
Spectroscopic data for this specific compound is limited in the available literature, but based on the chemical structure and data for similar compounds, the following spectroscopic characteristics would be expected:
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Signal (ppm) | Assignment |
|---|---|
| 12.0-13.0 | Carboxylic acid proton (broad singlet) |
| 8.0-8.5 | Pyridine H-6 |
| 7.6-8.0 | Pyridine H-4 |
| 7.2-7.5 | Pyridine H-3, H-5 |
| 7.8-8.2 | Pyrazole C-3 proton |
| 3.0-3.5 | Isopropyl CH |
| 1.2-1.4 | Isopropyl CH₃ (doublet) |
Mass Spectrometry
The compound would be expected to show a molecular ion peak [M+H]⁺ at m/z 232.11 in positive ionization mode, corresponding to its molecular weight of 231.25 g/mol.
Comparative Analysis with Related Compounds
Several structurally related compounds provide context for understanding the properties and potential applications of 5-(propan-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.
Structural Analogs Comparison
The variation in substitution patterns among these compounds affects their physicochemical properties, including solubility, lipophilicity, and potential biological activities. The position of the carboxylic acid group (C3 vs. C4) can significantly influence the compound's reactivity and hydrogen bonding capabilities.
| Hazard Type | Classification |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302 - Harmful if swallowed H315 - Causes skin irritation H319 - Causes serious eye irritation H335 - May cause respiratory irritation |
| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/sprayP264 - Wash hands thoroughly after handlingP280 - Wear protective gloves/protective clothing/eye protection/face protection |
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